![molecular formula C28H42N4O7 B12625925 N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine](/img/structure/B12625925.png)
N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(叔丁氧羰基)-4-苯基哌啶-4-基]羰基}-L-亮氨酰-L-谷氨酰胺是一种复杂的有机化合物,其特征在于叔丁氧羰基 (BOC) 保护基。由于其稳定性和反应性,这种化合物通常用于肽合成和其他有机合成过程。
准备方法
合成路线和反应条件
N-{[1-(叔丁氧羰基)-4-苯基哌啶-4-基]羰基}-L-亮氨酰-L-谷氨酰胺的合成通常涉及多个步骤,从使用叔丁氧羰基 (BOC) 基团保护氨基开始。 BOC 基团可以在水性条件下使用二叔丁基碳酸酯在碱(如氢氧化钠)存在下添加到胺中 。 反应条件通常涉及在 40°C 的四氢呋喃 (THF) 中加热混合物,或使用氯仿和碳酸氢钠水溶液的双相混合物在回流下加热 90 分钟 .
工业生产方法
这种化合物的工业生产方法可能涉及使用自动化肽合成仪进行大规模合成。这些方法通过优化反应条件和使用高质量试剂来确保高纯度和高产率。
化学反应分析
反应类型
N-{[1-(叔丁氧羰基)-4-苯基哌啶-4-基]羰基}-L-亮氨酰-L-谷氨酰胺会发生各种化学反应,包括:
氧化: 此反应可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原: 还原反应可能涉及锂铝氢化物或硼氢化钠等试剂。
取代: 亲核取代反应可能发生,尤其是在羰基碳上。
常用试剂和条件
这些反应中常用的试剂包括用于脱保护的三氟乙酸、用于中和的氢氧化钠以及二氯甲烷和甲醇等各种有机溶剂 .
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,使用三氟乙酸对 BOC 基团进行脱保护会导致形成游离胺 .
科学研究应用
N-{[1-(叔丁氧羰基)-4-苯基哌啶-4-基]羰基}-L-亮氨酰-L-谷氨酰胺在科学研究中有多种应用:
化学: 用于合成肽和其他复杂的有机分子。
生物学: 用于研究蛋白质相互作用和酶机制。
医学: 研究其潜在的治疗特性,并作为药物开发的构建模块。
工业: 用于生产药物和精细化学品.
作用机制
N-{[1-(叔丁氧羰基)-4-苯基哌啶-4-基]羰基}-L-亮氨酰-L-谷氨酰胺的作用机制涉及氨基的保护和脱保护。BOC 基团是一种酸不稳定的保护基,可以在酸性条件下脱除,从而露出游离胺。 此过程在肽合成中至关重要,因为需要选择性保护和脱保护官能团 .
相似化合物的比较
类似化合物
N-(叔丁氧羰基)-L-缬氨醇: 另一种在肽合成中使用的带有 BOC 保护基的化合物.
N-(叔丁氧羰基)-L-亮氨酸: 结构相似,用途相似.
独特性
N-{[1-(叔丁氧羰基)-4-苯基哌啶-4-基]羰基}-L-亮氨酰-L-谷氨酰胺的独特之处在于其官能团的特定组合,使其具有独特的反应性和稳定性。这使得它在复杂的有机合成和肽化学中特别有用。
属性
分子式 |
C28H42N4O7 |
|---|---|
分子量 |
546.7 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-4-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H42N4O7/c1-18(2)17-21(23(34)30-20(24(35)36)11-12-22(29)33)31-25(37)28(19-9-7-6-8-10-19)13-15-32(16-14-28)26(38)39-27(3,4)5/h6-10,18,20-21H,11-17H2,1-5H3,(H2,29,33)(H,30,34)(H,31,37)(H,35,36)/t20-,21-/m0/s1 |
InChI 键 |
SBTVARAFWGZKFC-SFTDATJTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


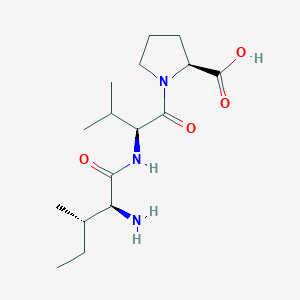
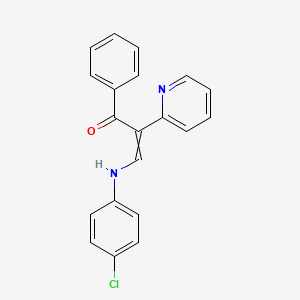
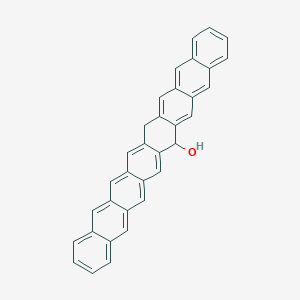


![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
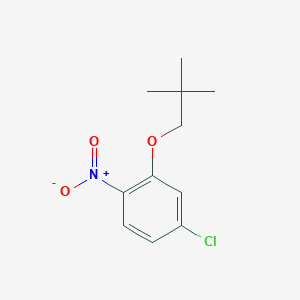


![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
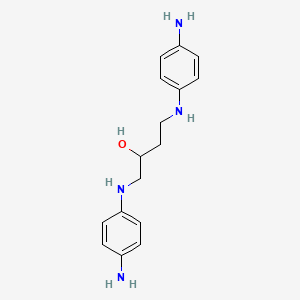
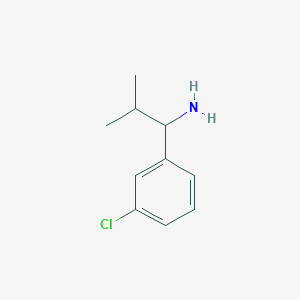
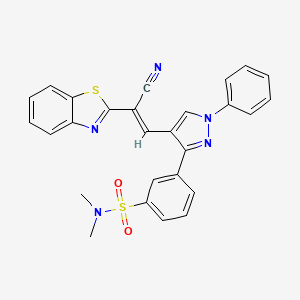
![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
